tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate
Description
tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate is a fluorinated azepane derivative characterized by a seven-membered azepane ring with a tert-butyl carbamate group at position 1, two fluorine atoms at position 4, and an amino group at position 3.
Properties
IUPAC Name |
tert-butyl 5-amino-4,4-difluoroazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-8(14)11(12,13)5-7-15/h8H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCOHXJWJSWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172518-29-3 | |
| Record name | tert-butyl 5-amino-4,4-difluoroazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azepane-1-carboxylate and fluorinating agents.
Amination: The amino group is introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find applications in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate and related compounds:
Key Observations:
Functional Group Impact: The 5-amino group in the target compound increases basicity compared to the 5-hydroxy analog, which is more acidic (pKa ~10–12 for alcohols vs. ~9–11 for amines) .
Fluorination Effects: Both the target compound and its hydroxy analog share 4,4-difluoro substitution, which improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated azepanes .
Heterocyclic Modifications :
- The bromo-thiadiazole substituent introduces electrophilic sites for nucleophilic substitution reactions, enabling further derivatization in drug discovery .
Research Findings and Implications
- Solubility and Lipophilicity: The 5-amino group in the target compound likely increases water solubility compared to the 5-hydroxy analog, but the difluoro substitution counterbalances this by enhancing lipophilicity (logP estimated ~1.5–2.0) .
- Synthetic Utility: The bromo-thiadiazole variant’s reactivity makes it a versatile intermediate for cross-coupling reactions, a feature absent in the amino/hydroxy analogs .
Limitations and Data Gaps:
- Physical properties (e.g., melting point, density) for the target compound are unavailable in the provided evidence.
- Direct bioactivity data for the 5-amino derivative is lacking, necessitating extrapolation from structural analogs.
Biological Activity
Tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate is a compound characterized by its unique structural features, including a tert-butyl group and difluorinated azepane ring. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity is crucial for elucidating its therapeutic potential and mechanisms of action.
- Molecular Formula : C11H20F2N2O2
- Molecular Weight : 250.29 g/mol
- CAS Number : 2172518-29-3
The biological activity of this compound is primarily mediated through its interactions with various biological targets. These interactions can lead to alterations in enzyme activities and modulation of signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic disorders.
- Receptor Binding : It may interact with specific receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions such as type 2 diabetes and obesity .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Metabolic Regulation : Influence on glucose metabolism and insulin sensitivity.
- CNS Effects : Possible implications in cognitive function and neuroprotection.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features | Similarity Index |
|---|---|---|---|
| Tert-butyl 4-aminoazepane-1-carboxylate | 196613-57-7 | Lacks fluorine substituents | 0.90 |
| Tert-butyl 3-hydroxyazabicyclo[3.2.1]octane | 478837-18-2 | Different ring structure | 0.92 |
| Tert-butyl n-[6-methoxy-6-methylazepan]carbamate | Not listed | Includes methoxy substitution | 0.94 |
The difluorinated structure and the strategic placement of the amino group enhance its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Metabolic Disorders : Research indicates that this compound may be effective in managing conditions associated with metabolic syndrome by modulating pathways related to insulin resistance and lipid metabolism .
- Cognitive Impairment : Preliminary findings suggest that the compound could have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease .
- Cancer Research : Investigations into its role as an inhibitor of specific kinases have shown promise in cancer treatment protocols, particularly concerning metabolic regulation within tumor cells .
Q & A
How can reaction conditions be optimized for synthesizing tert-butyl 5-amino-4,4-difluoroazepane-1-carboxylate?
Basic
Optimization involves selecting appropriate solvents (e.g., dichloromethane or THF), catalysts (e.g., HATU for coupling reactions), and temperature control. Protecting groups like Boc (tert-butoxycarbonyl) are critical to prevent side reactions at the amino group. Reaction progress should be monitored via TLC or LC-MS. Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification .
What purification methods are effective for isolating this compound?
Basic
Crystallization-driven purification is effective due to the compound’s stereochemical rigidity. Solvent systems like ethanol/water or ethyl acetate/hexane can enhance crystal formation. For impurities with similar polarity, preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity (>95%). Confirm purity via NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) .
How can the molecular structure of this compound be confirmed experimentally?
Basic
Use single-crystal X-ray diffraction (SC-XRD) to resolve the azepane ring conformation and fluorine substituent positions. SHELX software (SHELXL/SHELXS) is recommended for refining crystallographic data . Complement with 2D NMR (COSY, HSQC, HMBC) to verify connectivity and dynamic fluorine interactions in solution .
What advanced techniques analyze the conformational dynamics of the tert-butyl group in this compound?
Advanced
Dynamic low-temperature NMR (e.g., at 183 K in CD2Cl2) reveals axial-equatorial equilibria of the tert-butyl group. DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., methanol) explain solution-phase behavior. Compare computed free-energy barriers to experimental NMR line-shape analyses .
How to resolve contradictions between solution-phase NMR and solid-state X-ray data?
Advanced
Discrepancies arise from solvent effects and crystal packing. Perform variable-temperature NMR to assess conformational flexibility. Pair with periodic DFT simulations (e.g., using VASP) to model solid-state interactions. Validate via Hirshfeld surface analysis of SC-XRD data .
What strategies enable regioselective fluorination during synthesis?
Advanced
Electrophilic fluorinating agents (e.g., Selectfluor) in anhydrous DMF at 0°C target electron-rich azepane carbons. Monitor selectivity via 19F NMR. For difluorination, use stepwise deprotection-fluorination cycles. Computational Fukui indices predict reactive sites .
How can computational modeling predict the compound’s stability under acidic conditions?
Advanced
Conduct DFT-based hydrolysis simulations (e.g., Gaussian 16) to assess Boc-group lability. Solvent models (PCM for water) and transition-state analysis (IRC) identify degradation pathways. Validate experimentally via pH-stability assays (HPLC monitoring) .
What experimental setups mitigate thermal decomposition during reactions?
Basic
Use Schlenk-line techniques under inert gas (N2/Ar) to exclude moisture. Maintain temperatures below 40°C with oil-bath heating. For exothermic steps (e.g., fluorination), employ dropwise reagent addition and ice baths. Track decomposition via in-situ FTIR .
How to evaluate the compound’s potential as a bioactive intermediate?
Advanced
Screen against target enzymes (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity. Perform molecular docking (AutoDock Vina) to predict interactions. For in vitro assays, use HEK293 cells with luciferase reporters to measure IC50 values .
What troubleshooting steps address low yields in coupling reactions?
Basic
Ensure Boc-group stability by avoiding strong acids/bases. Use fresh coupling reagents (e.g., EDCI/HOBt) and degassed solvents. If yields remain low, switch to microwave-assisted synthesis (80°C, 20 min) with Pd(PPh3)4 catalysts. Characterize byproducts via LC-MS to adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
